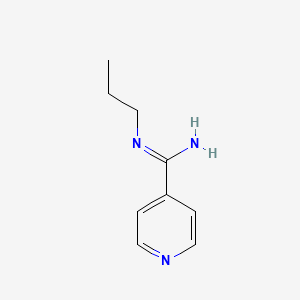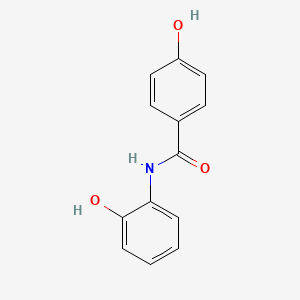![molecular formula C19H18O4S B14254975 4,4'-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol) CAS No. 178810-20-3](/img/structure/B14254975.png)
4,4'-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol) is a complex organic compound that features a thiophene ring linked to two methylbenzene-1,3-diol units. This compound is part of the broader class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol) typically involves the condensation of thiophene-2-carbaldehyde with 2-methylbenzene-1,3-diol under acidic conditions. The reaction is often catalyzed by a Lewis acid such as zinc chloride or aluminum chloride to facilitate the formation of the methylene bridge .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Aplicaciones Científicas De Investigación
4,4’-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mecanismo De Acción
The mechanism of action of 4,4’-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol) involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A simpler analog with a single thiophene ring.
2-Methylbenzene-1,3-diol: A simpler analog with a single benzene ring.
Thiophene-2-carbaldehyde: A precursor in the synthesis of the compound
Uniqueness
4,4’-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol) is unique due to its complex structure, which combines the properties of thiophene and benzene derivatives. This structural complexity imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
178810-20-3 |
|---|---|
Fórmula molecular |
C19H18O4S |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
4-[(2,4-dihydroxy-3-methylphenyl)-thiophen-2-ylmethyl]-2-methylbenzene-1,3-diol |
InChI |
InChI=1S/C19H18O4S/c1-10-14(20)7-5-12(18(10)22)17(16-4-3-9-24-16)13-6-8-15(21)11(2)19(13)23/h3-9,17,20-23H,1-2H3 |
Clave InChI |
BRQOLSNNEBQOOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1O)C(C2=C(C(=C(C=C2)O)C)O)C3=CC=CS3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


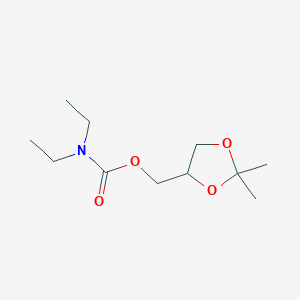
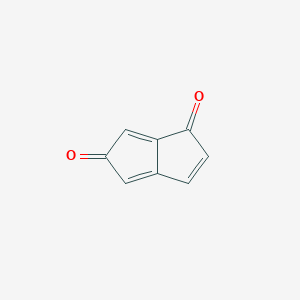
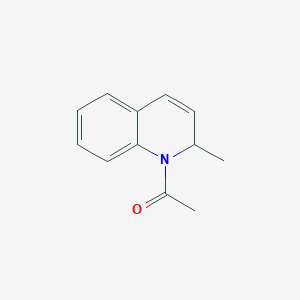

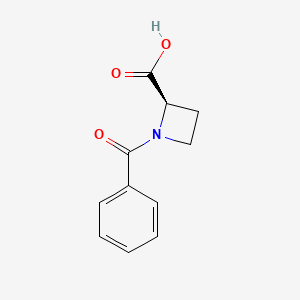

![(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide](/img/structure/B14254938.png)
![2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14254946.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14254953.png)
![N-([1,1'-Biphenyl]-4-carbonyl)-L-tyrosine](/img/structure/B14254965.png)


